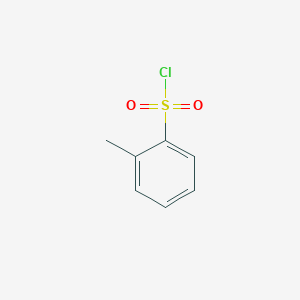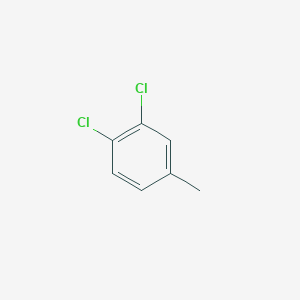
Triallyltrimesinat
Übersicht
Beschreibung
Triallyl trimesate, also known as triallyl 1,3,5-benzenetricarboxylate, is an organic compound with the molecular formula C18H18O6. It is a triester derived from 1,3,5-benzenetricarboxylic acid and allyl alcohol. This compound is known for its applications in polymer chemistry, particularly as a cross-linking agent in the production of advanced materials.
Wissenschaftliche Forschungsanwendungen
Triallyl trimesate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of advanced polymers with enhanced mechanical properties and thermal stability.
Material Science: The compound is utilized in the post-synthetic modification of metal-organic frameworks (MOFs) to improve their photocatalytic activity and photostability.
Environmental Science: Triallyl trimesate-based materials are employed in the degradation of organic pollutants, such as methylene blue and ibuprofen, under UV light.
Biomedical Research: The compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials.
Wirkmechanismus
Target of Action
It is known to be used as apolymer cross-linking agent , suggesting that its targets could be the polymer chains it helps to cross-link.
Biochemical Pathways
It has been used in wastewater treatment as a refractory organic compound . Its degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied , suggesting that it may participate in oxidative degradation pathways.
Result of Action
The primary result of Triallyl trimesate’s action is the cross-linking of polymer chains, leading to enhanced material properties. In the context of wastewater treatment, its degradation through an O3/UV process can lead to the removal of this compound from the environment .
Action Environment
The efficacy and stability of Triallyl trimesate can be influenced by environmental factors. For instance, its degradation in wastewater treatment was found to be enhanced under specific conditions, such as the application of an O3/UV process . Factors such as pH, presence of other ions, and particulate matter could also influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triallyl trimesate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, triallyl trimesate is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as column chromatography, helps in achieving the desired quality of triallyl trimesate.
Analyse Chemischer Reaktionen
Types of Reactions: Triallyl trimesate undergoes various chemical reactions, including:
Oxidation: The allyl groups in triallyl trimesate can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form triallyl 1,3,5-benzenetricarboxylate derivatives with different degrees of saturation.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated triallyl 1,3,5-benzenetricarboxylate derivatives.
Substitution: Allyl-substituted derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Triallyl isocyanurate: Another triallyl compound used as a cross-linking agent in polymer chemistry.
Triallyl phosphate: A triallyl ester with applications in flame retardants and advanced materials.
Comparison:
Triallyl trimesate vs. Triallyl isocyanurate: Both compounds are used as cross-linking agents, but triallyl trimesate offers better thermal stability and mechanical properties due to its aromatic core.
Triallyl trimesate vs. Triallyl phosphate: While both compounds are used in advanced materials, triallyl trimesate is preferred for applications requiring high thermal stability and mechanical strength, whereas triallyl phosphate is favored for its flame-retardant properties.
Eigenschaften
IUPAC Name |
tris(prop-2-enyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUIKFOFHZNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066267 | |
| Record name | Triallyl trimesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17832-16-5 | |
| Record name | Triallyl trimesate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl trimesate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl trimesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl benzene-1,3,5-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL TRIMESATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW4NV82JL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triallyl trimesate impact the properties of polypropylene?
A: Triallyl trimesate acts as a coagent in the peroxide-initiated modification of polypropylene. This process leads to the formation of long-chain branched polypropylene with enhanced rheological properties. Specifically, triallyl trimesate modification results in increased viscosity and elasticity, as well as the introduction of strain hardening behavior. [, , ] Additionally, it contributes to a finer spherulitic structure and eliminates the skin-core layer in injection-molded specimens. [] These changes enhance the material's processability and mechanical properties, such as impact strength. [, ]
Q2: What is the mechanism behind the improved crystallization observed in triallyl trimesate-modified polymers?
A: Studies indicate that triallyl trimesate modification generates a small amount of well-dispersed, coagent-derived nanoparticles within the polymer matrix. [] These nanoparticles act as nucleating agents, promoting crystallization and leading to a higher crystallization temperature and faster crystallization rates compared to unmodified polymers or those modified with peroxide alone. [, ] This enhanced crystallization contributes to improved mechanical properties and processability.
Q3: Can triallyl trimesate be used to modify other polymers besides polypropylene?
A: Yes, research demonstrates the successful use of triallyl trimesate in modifying other polymers, including poly(lactic acid) (PLA). [, ] Similar to its effects on polypropylene, triallyl trimesate enhances PLA's melt rheological properties, increasing melt elasticity and introducing strain hardening. [] Furthermore, it improves crystallization kinetics and enhances crystallinity in PLA. [] These modifications make PLA more suitable for conventional thermoplastics processing.
Q4: How does the structure of triallyl trimesate contribute to its function as a coagent?
A: Triallyl trimesate possesses three allylic groups attached to a benzene ring. These allylic groups are highly reactive towards free radicals generated during peroxide-initiated reactions. [] This reactivity allows triallyl trimesate to participate in crosslinking reactions with polymer chains, leading to the formation of branched structures. [, , ] The extent of branching and the resulting polymer properties can be controlled by adjusting the concentration of triallyl trimesate and peroxide used in the modification process. [, ]
Q5: Are there any limitations to using triallyl trimesate in polymer modification?
A: One limitation is the potential for gel formation at high concentrations of triallyl trimesate and peroxide. [, ] This gelation arises from excessive crosslinking, which can be detrimental to the material's processability. Therefore, careful optimization of reaction conditions is crucial to achieve the desired level of modification without compromising the polymer's processability. [] Additionally, when used in solution-based grafting approaches, the efficiency of triallyl trimesate can be limited due to dilution effects and differences in reactivity between polymers. []
Q6: What are the environmental implications of using triallyl trimesate?
A: Research on the environmental impact and degradation of triallyl trimesate is limited. As with many chemical compounds, understanding its fate in the environment and potential for biodegradation is crucial for responsible use and disposal. Further investigation into these aspects is necessary to assess and mitigate any potential negative environmental impacts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



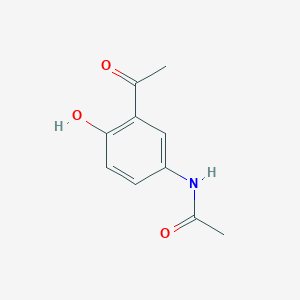

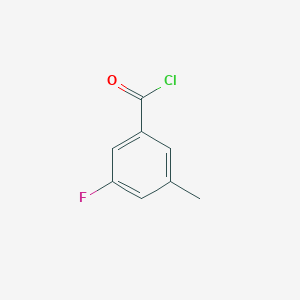
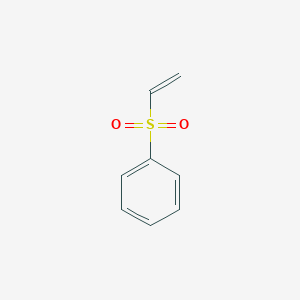


![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

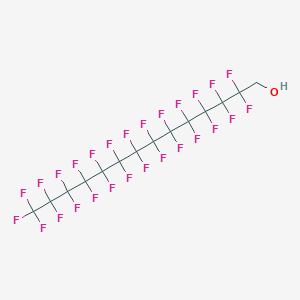

![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
